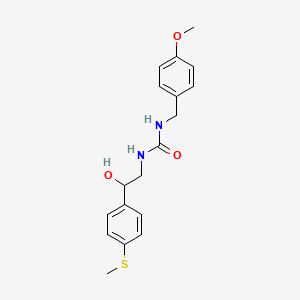
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea, also known as MT-DADMe-ImmA, is a potent inhibitor of the enzyme adenosine deaminase (ADA). ADA is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. Inhibition of ADA has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Innovative Synthesis Approaches : A method demonstrating the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides good yields without racemization under mild conditions, showing compatibility with common N-protecting groups and offering an environmentally friendly and cost-effective synthesis route (Kishore Thalluri et al., 2014).
Deuterium-labeled Compounds : A study on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies indicates the significance of urea derivatives in analytical chemistry, highlighting their role in improving the precision of biochemical analyses (D. Liang et al., 2020).
Biological Applications
- Enzyme Inhibition : Some cyclic urea derivatives have been tested for their inhibition profiles against acetylcholinesterase and butyrylcholinesterase, important enzymes related to neurological functions. These compounds demonstrated effective inhibition, suggesting potential therapeutic applications for neurological conditions (A. Sujayev et al., 2016).
Material Science
- Cocondensation for Polymer Synthesis : Research into the reactions of urea with methylolphenols under acidic conditions explored the synthesis of new polymeric materials. This work could inform the development of novel urea-based polymers with potential applications in various industrial sectors (B. Tomita & C. Hse, 1992).
Analytical Chemistry
- Chiral Recognition Abilities : The synthesis and evaluation of novel chiral polymethacrylates containing urea moieties for their chiral recognition abilities highlight the use of urea derivatives in creating selective materials for chromatographic separation processes, an essential aspect of pharmaceutical and chemical research (Yong-kyung Lee et al., 2002).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-7-3-13(4-8-15)11-19-18(22)20-12-17(21)14-5-9-16(24-2)10-6-14/h3-10,17,21H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXUOYIKFSRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

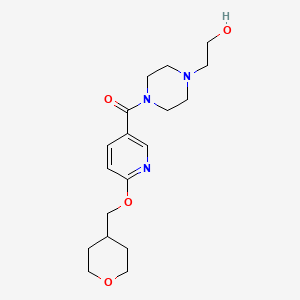



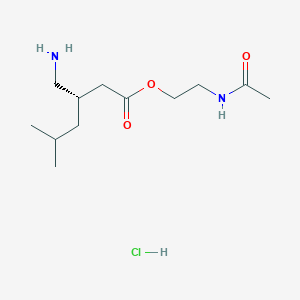
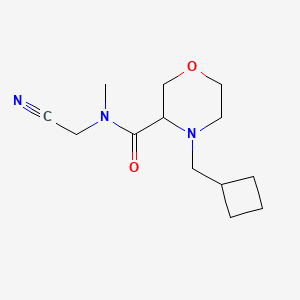

![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)
![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2838650.png)
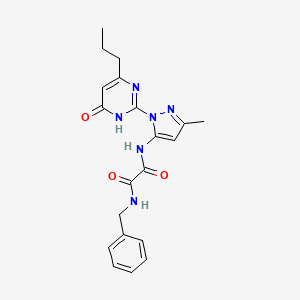
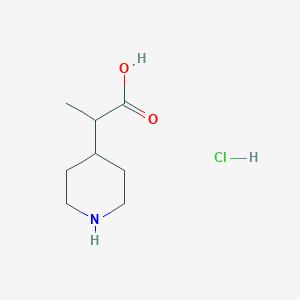
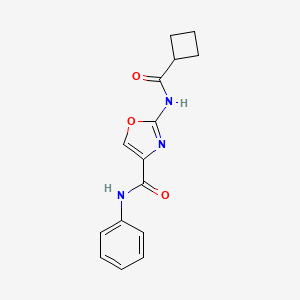
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)